1,2-Benzisothiazol-3(2H)-one, 2-amino-
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Overview
Description
1,2-Benzisothiazol-3(2H)-one, 2-amino- is an aromatic heterocyclic compound that belongs to the benzothiazole family This compound is characterized by a fused benzene and thiazole ring structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisothiazol-3(2H)-one, 2-amino- can be synthesized through several methods. One common route involves the reaction of 2-mercaptoaniline with acid chlorides. The reaction typically proceeds under acidic conditions, leading to the formation of the benzisothiazole ring .
Industrial Production Methods
In industrial settings, the production of 1,2-Benzisothiazol-3(2H)-one, 2-amino- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzisothiazole ring.
Scientific Research Applications
1,2-Benzisothiazol-3(2H)-one, 2-amino- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Benzisothiazol-3(2H)-one, 2-amino- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: Another member of the benzothiazole family, differing in the position of the nitrogen atom in the thiazole ring.
2,1-Benzothiazole: Similar structure but with a different arrangement of the benzene and thiazole rings.
Benzimidazole: A related compound with a fused benzene and imidazole ring structure.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 2-amino- is unique due to its specific ring structure and the presence of an amino group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
CAS No. |
200421-25-6 |
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Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-amino-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H6N2OS/c8-9-7(10)5-3-1-2-4-6(5)11-9/h1-4H,8H2 |
InChI Key |
UFJMCTFFRPUYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)N |
Origin of Product |
United States |
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